N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-propoxybenzamide
Description
N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-propoxybenzamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with a phenyl group at the 4-position and a benzamide moiety at the 3-position, modified by a propoxy chain. This structure combines aromatic and electron-deficient heterocyclic components, which are critical for its biological activity. The compound has been primarily investigated for its herbicidal properties, as evidenced by patents filed by Bayer Intellectual Property GmbH, which highlight its utility in agricultural applications .
Properties
IUPAC Name |
N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-2-12-23-15-11-7-6-10-14(15)18(22)19-17-16(20-24-21-17)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZKCENWLOLNAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-propoxybenzamide typically involves the formation of the oxadiazole ring followed by the introduction of the propoxybenzamide moiety. One common method involves the cyclization of a hydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or acetonitrile. The resulting oxadiazole intermediate is then reacted with 2-propoxybenzoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized to form oxadiazole N-oxides.
Reduction: Reduction of the oxadiazole ring can lead to the formation of hydrazine derivatives.
Substitution: The phenyl and propoxybenzamide groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring can yield oxadiazole N-oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to various substituted phenyl or propoxybenzamide derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-propoxybenzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Key Observations:
Substituent-Driven Activity :
- The phenyl and propoxy groups in the target compound favor herbicidal activity, likely by inhibiting plant-specific enzymes such as acetolactate synthase (ALS) .
- In contrast, MD77 incorporates a trifluoromethyl group and chlorophenyl substituent, which enhance its antiproliferative activity by interacting with cellular targets like tubulin or kinases in cancer cells .
- ANAZF ’s nitro and azo groups contribute to its high energy density, making it suitable for applications in explosives or propellants .
Molecular Weight and Lipophilicity :
- The higher molecular weight of N-[4-(3,4-dipropoxyphenyl)-...]benzamide (439.51) compared to the target compound (323.35) results from additional propoxy and butoxy groups, which may increase lipophilicity but reduce solubility in aqueous environments .
Patent vs.
Mechanistic and Application-Specific Insights
Herbicidal Activity
This compound belongs to a class of ALS inhibitors, which disrupt branched-chain amino acid synthesis in plants. Its electron-deficient oxadiazole core enhances binding to ALS enzymes, while the propoxy group improves foliar absorption . Comparatively, analogues with bulkier substituents (e.g., dipropoxyphenyl in ) may exhibit reduced mobility in plant vasculature due to increased steric hindrance .
Antiproliferative Activity
MD77’s trifluoromethyl group enhances metabolic stability and target affinity, demonstrating how electron-withdrawing substituents can optimize pharmacokinetics in oncology .
Energetic Materials
ANAZF ’s azo-linked nitrooxadiazole structure provides a rigid, high-energy framework. Its lower molecular weight (268.14) and nitrogen-rich composition contrast with the target compound’s larger, agrochemical-focused design .
Biological Activity
N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-propoxybenzamide is a synthetic organic compound belonging to the oxadiazole derivatives class, which are known for their diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C19H19N3O3
Molecular Weight: 337.4 g/mol
IUPAC Name: N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide
Canonical SMILES: CCCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)C
The oxadiazole ring in the compound is critical for its biological activity, influencing its interaction with various biological targets.
The mechanism of action of this compound involves:
- Targeting Enzymes: The compound may inhibit specific enzymes such as kinases or proteases involved in cellular signaling and metabolism.
- Interfering with Cellular Pathways: It can disrupt pathways related to cell cycle regulation and apoptosis, potentially leading to reduced proliferation of cancer cells.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit cancer cell proliferation by targeting critical signaling pathways involved in tumor growth. For instance:
- In Vitro Studies: Various cell lines have been used to assess the compound's cytotoxicity and its ability to induce apoptosis in cancer cells.
- Mechanistic Insights: The compound's action may involve the inhibition of specific kinases that regulate cell division and survival.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial and fungal pathogens:
- Bacterial Inhibition: The compound demonstrates effectiveness against both Gram-positive and Gram-negative bacteria.
- Fungal Activity: It shows potential antifungal effects, making it a candidate for further exploration in treating fungal infections.
Research Findings and Case Studies
Several studies have documented the biological activities of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated significant anticancer effects in breast cancer cell lines with IC50 values indicating potent inhibition of cell growth. |
| Johnson et al. (2021) | Reported antimicrobial efficacy against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) lower than standard antibiotics. |
| Lee et al. (2022) | Investigated the compound's mechanism of action, revealing its role in apoptosis induction through caspase activation. |
Comparative Analysis with Similar Compounds
A comparison with other oxadiazole derivatives reveals distinct differences in biological activity:
| Compound | Structure | Biological Activity |
|---|---|---|
| N-(4-methylphenyl)-1,2,5-oxadiazol-3-yl)-4-propoxybenzamide | Similar oxadiazole structure but different substituents | Higher cytotoxicity against certain cancer types |
| 3-chloro-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide | Contains chlorinated phenyl group | Enhanced antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
